molecular formula C17H24N6O3 B4446450 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4446450
M. Wt: 360.4 g/mol
InChI Key: FGSZNOGEZXEREL-UHFFFAOYSA-N
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Description

The compound is related to the family of purines and pyrazoles, which are of significant interest in the field of medicinal chemistry and materials science. These compounds have been explored for various applications due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of similar compounds involves multi-step organic reactions, including cyclisation and condensation processes. For instance, the synthesis of novel oxadiazole derivatives incorporating pyrazole moieties demonstrated the use of ethyl 3-aryl-1H-pyrazole-5-carboxylate, indicating a complex synthesis pathway that could be analogous to the compound of interest (Jiang et al., 2012).

Molecular Structure Analysis

X-ray crystallography and spectral analysis (IR, NMR) are commonly employed to elucidate the structure of synthesized compounds. The molecular structure of a related compound, 7e, was determined using X-ray diffraction analysis, showcasing the approach for understanding the spatial arrangement and bonding in such molecules (Jiang et al., 2012).

Chemical Reactions and Properties

Compounds within this chemical domain participate in a variety of reactions, influenced by their functional groups and molecular structure. For example, the interaction energies, energy framework, and electrostatic potential maps of similar compounds have been quantitatively investigated to understand their reactivity and potential applications in material design (Shukla et al., 2020).

Physical Properties Analysis

The physical properties, such as absorption and fluorescence spectra, vary significantly with the substituents on the molecule. These properties are crucial for applications in photophysics and materials science. Research on similar molecules revealed that solvent polarity and specific substituents impact the absorption maxima and fluorescence intensity (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents. Analysis of intermolecular interactions in similar compounds highlighted the role of hydrogen bonds and electrostatic energy in stabilizing molecular structures and influencing their chemical behavior (Shukla et al., 2020).

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-5-11-10-12(6-2)23(20-11)16-18-14-13(22(16)8-9-26-7-3)15(24)19-17(25)21(14)4/h10H,5-9H2,1-4H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSZNOGEZXEREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CCOCC)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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